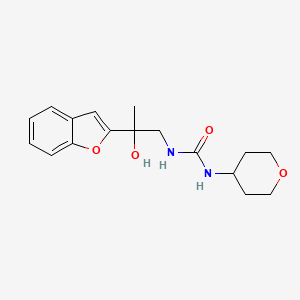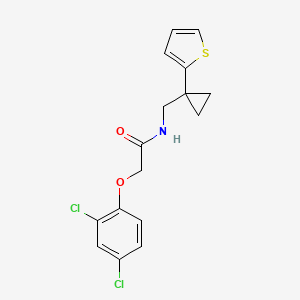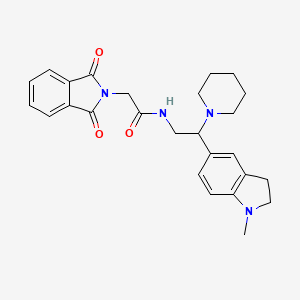
1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is also known as BHPU and is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β).
Applications De Recherche Scientifique
Benzofuran Derivatives and Polycyclic Aromatic Hydrocarbon (PAH) Biomonitoring
Benzofuran derivatives, including those structurally related to "1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea," have been studied for various applications, including their role in biomonitoring of PAH exposure. PAHs are environmental pollutants associated with combustion processes and are a concern for human health due to their carcinogenic and mutagenic properties.
Biomonitoring of PAH Exposure : Studies have utilized biomarkers such as 1-hydroxypyrene (1-OHP) to assess human exposure to PAHs. For instance, urinary concentrations of 1-OHP have been used to monitor PAH exposure in various populations, including workers in industries with high PAH emissions and urban residents exposed to vehicle emissions. These studies highlight the significance of monitoring PAH exposure due to its health implications, suggesting a potential application area for related benzofuran derivatives in environmental health research (Zheng Li et al., 2008).
PAH Metabolites as Exposure Biomarkers : Further research has emphasized the relevance of urinary PAH metabolites, such as 3-hydroxybenzo(a)pyrene, in assessing exposure to carcinogenic PAH compounds. These studies contribute to our understanding of occupational health risks and underscore the importance of accurate biomarkers in epidemiological studies to assess exposure to harmful environmental pollutants (Damien Barbeau et al., 2014).
Chemiluminescent Enzyme Immunoassay for PAH Metabolites : Development of sensitive and specific assays for detecting PAH metabolites in biological samples is crucial for environmental health research. Studies have developed chemiluminescent enzyme immunoassays for this purpose, providing tools for the accurate measurement of PAH exposure. This research avenue may present an application for benzofuran derivatives in the development of novel detection methods for environmental pollutants (A. Roda et al., 2002).
Propriétés
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(21,15-10-12-4-2-3-5-14(12)23-15)11-18-16(20)19-13-6-8-22-9-7-13/h2-5,10,13,21H,6-9,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGNTFNGKHRPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2969113.png)

![1-Amino-3-[2-(3-amino-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2969119.png)


![N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide](/img/structure/B2969122.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2969124.png)




![N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2969131.png)

